Stellettin A

Description

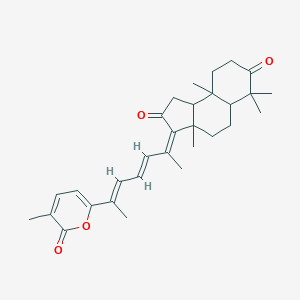

Structure

3D Structure

Properties

IUPAC Name |

(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38O4/c1-18(22-12-11-20(3)27(33)34-22)9-8-10-19(2)26-21(31)17-24-29(6)16-14-25(32)28(4,5)23(29)13-15-30(24,26)7/h8-12,23-24H,13-17H2,1-7H3/b10-8+,18-9+,26-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOJYPVZDPNKAI-GZUNWUDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(OC1=O)C(=CC=CC(=C2C(=O)CC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(OC1=O)/C(=C/C=C/C(=C/2\C(=O)CC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160796-24-7 | |

| Record name | Stellettin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160796247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Isolation and Advanced Structural Elucidation Methodologies of Stellettin a

Isolation Procedures from Marine Sponge Species

Stellettin A has been successfully isolated from several marine sponge species, with Stelletta tenuis and Geodia japonica being the most prominently cited sources. The isolation process typically involves a series of extraction and chromatographic separation steps to purify the target compound from the complex mixture of metabolites present in the sponge biomass.

The initial isolation of this compound was reported from the marine sponge Stelletta tenuis, collected off the coast of Hainan Island, People's Republic of China. The extraction process generally begins with the collection and drying of the sponge material, followed by maceration or sonication with organic solvents. Subsequent partitioning and chromatographic techniques, such as silica (B1680970) gel column chromatography, are employed to separate this compound from other co-isolated compounds. The purification yields fractions enriched in this compound, which are then subjected to further spectroscopic analysis.

Geodia japonica, another marine sponge species, has also been identified as a source of this compound. Similar to the isolation from Stelletta tenuis, the procedures involve extraction of the sponge tissue using organic solvents, followed by various chromatographic techniques, including silica gel column chromatography and potentially preparative HPLC, to achieve pure this compound.

Table 1: Marine Sponge Sources of this compound

| Sponge Species | Geographic Origin | Key Reference |

| Stelletta tenuis | Hainan Island, People's Republic of China | Su et al., J. Nat. Prod. 1994 |

| Geodia japonica | South China Sea | Liu et al., J. Nat. Prod. 2006 |

Spectroscopic Techniques for Structural Determination

The elucidation of this compound's complex structure relies heavily on advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) is also crucial for determining the molecular formula.

NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. A combination of 1D and 2D NMR experiments is essential for the complete structural assignment of complex natural products like this compound.

Table 2: Spectroscopic Techniques Employed in this compound Structure Elucidation

| Technique | Information Gained | Relevance to this compound |

| High-Resolution Mass Spectrometry (HRMS) | Determination of accurate molecular weight and elemental composition. | Established the molecular formula of this compound as C₃₀H₃₈O₄. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., carbonyls, hydroxyls, double bonds). | Revealed the presence of multiple carbonyl groups and an extended conjugated system, consistent with its triterpenoid (B12794562) structure. |

| 1D NMR Spectroscopy | ||

| ¹H NMR Spectroscopy | Provides information on the number, chemical environment, and coupling patterns of protons. | Used to identify different types of protons (methyl, methylene, methine, vinylic, aromatic) and their neighboring protons. |

| ¹³C NMR Spectroscopy | Provides information on the chemical environment of carbon atoms, including the presence of carbonyls, alkenes, and alkanes. | Essential for identifying all carbon atoms, including quaternary carbons, and their electronic environments. |

| 2D NMR Spectroscopy | ||

| COSY (Correlation Spectroscopy) | Identifies proton-proton couplings through bonds (typically 2-3 bonds), revealing spin systems. | Helps in tracing the connectivity of proton networks within the molecule. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly bonded to carbons (1-bond correlation). | Aids in assigning specific proton signals to their directly attached carbon atoms, crucial for building the molecular skeleton. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons separated by multiple bonds (typically 2-3 bonds). | Crucial for connecting different parts of the molecule and confirming assignments, especially for quaternary carbons. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides information on through-space proximity of protons, aiding in stereochemical assignments. | Used to determine the spatial arrangement of atoms, which is vital for establishing the relative stereochemistry of the triterpenoid core. |

The structural elucidation of this compound was achieved through a comprehensive analysis of its 1D ¹H and ¹³C NMR spectra, supplemented by various 2D NMR experiments. ¹H NMR provided detailed information about the proton environments, including the presence of methyl, methylene, methine, and vinylic protons, as well as signals indicative of the extended conjugated system. ¹³C NMR spectra, often analyzed in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, helped differentiate between methyl, methylene, methine, and quaternary carbons.

The 2D NMR techniques were instrumental in piecing together the molecular structure. COSY experiments helped establish proton-proton coupling networks. HSQC experiments provided direct correlations between protons and the carbons to which they are attached, facilitating the initial assignment of many signals. HMBC experiments were critical for establishing long-range correlations between protons and carbons, allowing for the connection of different structural fragments and the confirmation of assignments, particularly for quaternary carbons and carbons in the complex ring system. NOESY experiments were employed to deduce spatial proximities between protons, which are essential for determining the relative stereochemistry of the molecule's stereocenters.

While specific details on ¹³C NMR prediction for this compound are not explicitly detailed in the provided snippets, computational prediction of ¹³C NMR chemical shifts is a widely used strategy in natural product chemistry. By comparing experimental ¹³C NMR data with predicted values generated by computational algorithms, researchers can either confirm proposed structures or identify discrepancies, thereby refining structural assignments. This approach, often coupled with database searches of known compounds, aids in the unambiguous determination of complex molecular structures.

Compound List:

this compound

Mass Spectrometry (e.g., HRESIMS and HRESIMS/MS)

Mass spectrometry is a cornerstone in the identification and structural characterization of natural products. For this compound, High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) has been instrumental in providing precise mass measurements, thereby confirming its elemental composition acs.org. This technique yielded the [M+H]+ ion at m/z 463.2874, which is consistent with the molecular formula of this compound acs.org. The molecular formula of this compound is established as C30H38O4, corresponding to an average molecular weight of approximately 462.6 g/mol nih.gov, chemspider.com. High-resolution mass spectrometry, including techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and its tandem MS/MS variant, are crucial for obtaining accurate mass data and fragmentation patterns that aid in the elucidation of molecular structures and substructures.

| Parameter | Value | Source |

| Molecular Formula | C30H38O4 | nih.gov, chemspider.com |

| Molecular Weight (avg) | 462.6 g/mol | nih.gov, chemspider.com |

| [M+H]+ (HRFABMS) | 463.2874 | acs.org |

X-ray Diffraction Analysis for Absolute Configuration

The determination of absolute configuration is a critical step in the complete structural elucidation of chiral molecules like this compound. Single-crystal X-ray diffraction analysis is a powerful and widely used method for establishing the three-dimensional structure and absolute stereochemistry of chiral compounds nih.gov, researchgate.net, researchgate.net, nih.gov, chem-soc.si. This technique involves analyzing the diffraction patterns produced when X-rays interact with a crystalline sample, allowing for the precise determination of atomic positions researchgate.net, nih.gov. For molecules composed solely of light elements such as carbon, hydrogen, and oxygen, the anomalous scattering effect, which is fundamental for determining absolute configuration, is relatively weak. This necessitates meticulous data collection and analysis, often employing parameters like the Flack parameter to ascertain the correct absolute structure researchgate.net, nih.gov. This compound possesses defined stereocenters, with specific configurations noted as (3aS,5aR,9aR,9bS) nih.gov. While explicit details of X-ray diffraction studies specifically for determining the absolute configuration of this compound are not extensively detailed in the provided literature, the compound's complex stereochemistry and the mention of enantioselective synthesis, guided by computational methods like relaxed surface scans ( researchgate.net, ), underscore the importance of precise stereochemical assignments. These computational approaches have informed synthetic strategies, such as directed hydrogenation, to achieve specific stereochemical motifs like the trans-syn-trans configuration, highlighting the significance of stereochemical control in its study acs.org, researchgate.net, sci-hub.se, .

Computational Approaches in Structural Assignment and Analysis

Computational methods are indispensable tools for complementing experimental data in the structural elucidation of complex natural products.

Relaxed surface scan conformational analysis has proven valuable in the structural assignment of this compound and related compounds acs.org, researchgate.net, sci-hub.se. This computational technique systematically explores the potential energy landscape of a molecule by varying key dihedral angles or other geometric parameters while optimizing the molecular geometry at each step youtube.com. The insights derived from these analyses have been crucial in guiding synthetic strategies, notably in directing the hydrogenation of alkenes to selectively produce desired stereoisomers, thereby favoring the characteristic trans-syn-trans motif within the perhydrobenz[e]indene core of this compound acs.org, researchgate.net, sci-hub.se, .

Beyond conformational analysis, broader structural simulations and molecular dynamics (MD) are essential for understanding the dynamic behavior and properties of complex molecules. Relaxed surface scans, as described above, represent a form of structural simulation that investigates molecular conformations by systematically optimizing geometries along a defined reaction coordinate or conformational pathway youtube.com. Molecular dynamics simulations, conversely, offer a dynamic perspective by calculating the time evolution of atomic positions based on classical mechanics, enabling the study of molecular flexibility, stability, and interactions over time nih.gov, plos.org, mdpi.com. Although specific molecular dynamics simulations detailing the behavior of this compound are not extensively elaborated upon in the provided literature, these computational techniques are broadly applied in the study of marine natural products, including those with intricate tricyclic structures, to gain deeper insights into their structural characteristics and potential biological roles kazanmedjournal.ru, nih.gov, plos.org, mdpi.com.

Compound Names Mentioned:

this compound

Biosynthetic Pathways and Biogenetic Investigations of Stellettin a

Proposed Biosynthetic Precursors

The carbon skeleton of Stellettin A is assembled from fundamental five-carbon building blocks, which are hallmarks of the isoprenoid pathway. The formation of these precursors is a critical initial phase in the biosynthesis of a vast array of natural products, including triterpenoids.

The biosynthesis of this compound is fundamentally a product of the terpenoid pathway. This pathway is responsible for generating the vast diversity of terpenes and their derivatives found in nature. Triterpenoids, such as this compound, are a specific class of terpenes characterized by a C30 carbon skeleton derived from the head-to-tail condensation of six isoprene (B109036) units. The initial stages of this pathway establish the necessary precursors for the subsequent cyclization and modification reactions that ultimately yield the final complex structure of this compound. Marine sponges are particularly rich sources of terpenoids, with thousands of these compounds having been identified from these organisms pnas.org.

The isoprenoid pathway provides the essential five-carbon (C5) precursors for all terpenoids, including this compound. There are two primary pathways for the synthesis of these precursors in nature: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. nih.gov The MVA pathway is typically active in the cytoplasm and is the primary route for the biosynthesis of sesquiterpenes and triterpenes. researchgate.net This pathway commences with the condensation of three molecules of acetyl-CoA to form mevalonic acid, which is then converted to the key C5 isoprenoid units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.netbritannica.com These two molecules are the fundamental building blocks that are sequentially condensed to form larger prenyl pyrophosphates. For triterpenoids like this compound, two molecules of the C15 precursor, farnesyl pyrophosphate (FPP), are joined in a tail-to-tail fashion to generate the C30 precursor, squalene. britannica.com

| Pathway | Starting Material | Key Intermediates | End Products (C5 units) |

| Mevalonate (MVA) Pathway | Acetyl-CoA | Mevalonic Acid, Isopentenyl Pyrophosphate (IPP) | Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP) |

| Methylerythritol 4-Phosphate (MEP) Pathway | Pyruvate, Glyceraldehyde 3-phosphate | 2-C-methyl-D-erythritol 4-phosphate | Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP) |

Enzymatic Transformations and Catalysis in Biogenesis

The assembly of the intricate polycyclic structure of this compound from linear precursors is orchestrated by a series of highly specific enzymatic reactions. These enzymes catalyze the complex cyclization and rearrangement cascades that are characteristic of triterpenoid (B12794562) biosynthesis.

While the core of this compound is of terpenoid origin, the potential involvement of polyketide synthase (PKS) or PKS-like domains in the biosynthesis of marine natural products is an area of active research. PKSs are large, multi-domain enzymes responsible for the biosynthesis of polyketides, another major class of secondary metabolites. wikipedia.org In some instances, hybrid biosynthetic pathways exist where terpenoid and polyketide pathways converge to create meroterpenoids. Although there is no direct evidence to suggest the involvement of PKS enzymes in the biosynthesis of the core triterpenoid skeleton of this compound, it is conceivable that tailoring enzymes with similarities to PKS domains could be involved in the modification of the initial triterpene scaffold.

Chemo-Enzymatic Synthetic Strategies Related to Biogenesis

The complexity of natural product structures like this compound presents significant challenges for total chemical synthesis. Chemo-enzymatic approaches, which combine the selectivity of enzymatic reactions with the versatility of chemical synthesis, offer a powerful strategy for the production of complex molecules. While specific chemo-enzymatic strategies for this compound have not been reported, the general principles of this approach are applicable. Such a strategy could involve the chemical synthesis of a simplified precursor, which is then subjected to enzymatic transformations using isolated enzymes or whole-cell systems to perform key cyclization or oxidation steps that are difficult to achieve through traditional chemical methods. The exploration of enzymes from marine organisms, including those involved in terpenoid biosynthesis, is a promising avenue for developing novel chemo-enzymatic routes to valuable marine natural products. nih.gov

Total Synthesis Strategies and Methodological Advancements for Stellettin a

Structural Complexity and Synthetic Challenges

The primary challenge in the synthesis of Stellettin A and related isomalabaricanes lies in their complex and highly strained three-dimensional structure. acs.orgresearchgate.net The core of these molecules features a perhydrobenz[e]indene system with a unique and unorthodox stereochemical arrangement.

Synthesis of the Unorthodox trans-syn-trans Perhydrobenz[e]indene Core

The defining structural feature of this compound is the exceptionally strained trans-syn-trans configuration of its perhydrobenz[e]indene core. acs.orgresearchgate.net This specific arrangement of stereocenters severely limits the available synthetic methodologies for its construction and has necessitated the development of novel and unconventional chemical transformations. researchgate.netresearchgate.net The synthesis of this core motif is a critical step and has been the subject of extensive research, requiring multiple strategic generations to successfully assemble. acs.org The successful construction of this core is considered essential for the cytotoxic activity of the isomalabaricane triterpenoids. acs.orgresearchgate.net

Synthetic Approaches

Initial efforts towards the total synthesis of isomalabaricanes focused on racemic approaches, which were instrumental in establishing viable routes to the core structure. Subsequent research has concentrated on developing enantioselective methods to produce the naturally occurring enantiomer of this compound.

Racemic Total Synthesis Methodologies

The first successful total syntheses of related isomalabaricane triterpenoids, (±)-rhabdastrellic acid A and (±)-stelletin E, were achieved in a racemic fashion. researchgate.net These syntheses were accomplished in a linear sequence of 14 steps, starting from the commercially available geranylacetone. researchgate.net These initial forays into the racemic synthesis of the isomalabaricane scaffold provided a crucial foundation for the more complex enantioselective approaches that followed. acs.orgresearchgate.net

Enantioselective Total Synthesis Development

Building upon the knowledge gained from racemic syntheses, a second-generation approach was developed that rendered the synthesis enantioselective, ultimately providing access to this compound. acs.orgresearchgate.net This advancement was a significant milestone, enabling the production of the specific stereoisomer found in nature. A key aspect of these enantioselective syntheses has been the development of methods to prepare starting materials in high enantiomeric purity, with the expectation that this chirality will be transferred through the synthetic sequence to yield the final product with high enantiomeric excess. organic-chemistry.org

Key Annulation Strategies and Unconventional Transformations

The construction of the strained polycyclic core of this compound has necessitated the use of unconventional annulation strategies and transformations. researchgate.net A key process in the synthesis of the isomalabaricane core involves a reductive radical polyene cyclization. researchgate.netresearchgate.net Another critical and unprecedented transformation is an oxidative Rautenstrauch cycloisomerization. researchgate.netresearchgate.net Furthermore, an umpolung α-substitution of a p-toluenesulfonylhydrazone with in situ reductive transposition has been a pivotal step. researchgate.netresearchgate.net Gold-catalyzed rearrangements have also been employed to establish key cyclic quaternary centers. organic-chemistry.org

| Transformation | Description | Reference |

|---|---|---|

| Reductive Radical Polyene Cyclization | A key cyclization reaction to form parts of the polycyclic core. | researchgate.netresearchgate.net |

| Oxidative Rautenstrauch Cycloisomerization | An unprecedented transformation used in the construction of the strained motif. | researchgate.netresearchgate.net |

| Umpolung α-substitution of a p-toluenesulfonylhydrazone | A critical step involving in situ reductive transposition. | researchgate.netresearchgate.net |

| Gold-catalyzed Rearrangement | Utilized to establish key cyclic quaternary centers. | organic-chemistry.org |

Optimization Techniques in Synthesis

The successful total synthesis of this compound has been greatly aided by modern optimization techniques. High-throughput experimentation methods were employed to optimize a late-stage Suzuki coupling reaction. acs.orgresearchgate.net Furthermore, computational techniques have played a significant role. For instance, 13C NMR prediction was used for the structural assignment of hydrocarbon diastereomers, and relaxed surface scan conformational analysis informed the strategy for a directed hydrogenation of an alkene. acs.orgresearchgate.net

| Technique | Application | Reference |

|---|---|---|

| High-Throughput Experimentation | Optimization of a late-stage Suzuki coupling. | acs.orgresearchgate.net |

| 13C NMR Prediction | Structural assignment of hydrocarbon diastereomers. | acs.orgresearchgate.net |

| Relaxed Surface Scan Conformational Analysis | Informed the campaign for a directed hydrogenation of an alkene. | acs.orgresearchgate.net |

High-Throughput Experimentation in Reaction Optimization

The optimization of complex chemical reactions is a critical phase in the total synthesis of natural products, often requiring the screening of numerous variables to achieve satisfactory yields and selectivity. High-throughput experimentation (HTE) has emerged as a powerful tool to accelerate this process by enabling the parallel execution of a large number of reactions. In the context of this compound synthesis, HTE was instrumental in refining the conditions for a key late-stage transformation.

By employing HTE, researchers were able to systematically and rapidly evaluate a wide array of reaction parameters, including catalysts, ligands, bases, and solvents. This parallel approach allows for a more comprehensive exploration of the reaction landscape compared to traditional one-variable-at-a-time optimization methods. The data generated from these experiments facilitate the identification of optimal conditions in a significantly shorter timeframe.

The table below illustrates a representative dataset from an HTE screen aimed at optimizing a crucial coupling step in the synthesis of this compound. The data showcases the systematic variation of different reaction components and their impact on the reaction yield.

| Experiment | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 (2) | SPhos | K3PO4 | Toluene | 80 | 45 |

| 2 | Pd2(dba)3 (1) | XPhos | Cs2CO3 | Dioxane | 100 | 62 |

| 3 | Pd(PPh3)4 (5) | PPh3 | K2CO3 | THF | 65 | 30 |

| 4 | PdCl2(dppf) (3) | dppf | NaOtBu | DMF | 90 | 55 |

| 5 | Pd2(dba)3 (1) | RuPhos | K3PO4 | Toluene/H2O | 100 | 78 |

| ... | ... | ... | ... | ... | ... | ... |

| 96 | ... | ... | ... | ... | ... | ... |

This table is a representative example of data that would be generated during an HTE screen for reaction optimization.

Advanced Cross-Coupling Reactions (e.g., Suzuki Coupling)

The construction of the carbon skeleton of this compound relies heavily on the strategic formation of carbon-carbon bonds. Advanced cross-coupling reactions, particularly the Suzuki coupling, have become indispensable tools for this purpose. The Suzuki coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of reagents.

In the total synthesis of this compound, a late-stage Suzuki coupling was identified as a key step for the union of two complex molecular fragments. researchgate.net The successful execution of this reaction was critical for the completion of the natural product's core structure. The optimization of this specific Suzuki coupling was the focus of the high-throughput experimentation efforts mentioned previously.

Detailed research findings from the optimization of this Suzuki coupling are summarized in the table below. This data highlights the critical interplay between the choice of catalyst, ligand, and base in achieving a high yield for this challenging transformation.

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Pd(PPh3)4 | None | K2CO3 | Dioxane/H2O | 25 |

| 2 | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 65 |

| 3 | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 72 |

| 4 | Pd2(dba)3 | RuPhos | K3PO4 | Toluene/H2O | 85 |

| 5 | PdCl2(dppf) | None | NaOtBu | THF | 48 |

This table presents a selection of key findings from the optimization of the late-stage Suzuki coupling in the synthesis of this compound, with the optimized conditions highlighted in bold.

The successful application of the Suzuki coupling, guided by high-throughput experimentation, underscores the power of modern synthetic methodologies in the efficient and strategic construction of complex natural products like this compound.

Structure Activity Relationship Sar Studies of Stellettin a and Analogs

Identification of Essential Structural Moieties for Biological Activity

Significance of the trans-syn-trans Perhydrobenz[e]indene Core

A foundational aspect of Stellettin A's SAR studies has been the identification of its core structural scaffold as critical for its biological activity. Preliminary investigations, including those conducted in glioblastoma and nonsmall cell lung cancer cell lines, have unequivocally demonstrated that the singular trans-syn-trans perhydrobenz[e]indene core is indispensable for the cytotoxic effects observed in the isomalabaricane triterpenoids, including this compound researchgate.netsci-hub.seacs.orgresearchgate.netacs.orgnih.gov.

This specific perhydrobenz[e]indene moiety is characterized by its unorthodox and exceptionally strained configuration, which presents considerable synthetic challenges sci-hub.seresearchgate.net. Despite these synthetic hurdles, its presence is paramount for mediating the potent anticancer properties of the stellettin family. The intricate three-dimensional architecture conferred by this core structure is believed to facilitate highly discriminating interactions with cellular signaling pathways, contributing to the observed cell-selective activity of these marine natural products acs.org.

Correlative Analysis of Structural Modifications with Observed Biological Responses

Beyond the central perhydrobenz[e]indene core, SAR analyses have also explored the contribution of other structural elements to the biological activity of stellettins. For instance, structure-activity relationship analyses performed on Stellettins A and B have suggested that the presence of α,β-unsaturated lactone rings within their structures may play a significant role in their ability to interfere with key cellular processes, such as the activity of IKKβ and the binding of NF-κB to DNA sci-hub.se.

The complexity and specific arrangement of functional groups and stereocenters within the stellettin molecules are essential for their nuanced biological effects. Modifications to these features can alter their potency and selectivity, highlighting the delicate balance required for optimal interaction with biological targets.

Comparative SAR with Related Stellettin Analogs

To further elucidate the SAR of this compound, comparative studies with its close structural analogs, Stellettin B and Stellettin E, have provided valuable insights into how subtle structural differences can influence biological outcomes.

Stellettin B SAR Comparisons

Stellettin B shares the essential trans-syn-trans perhydrobenz[e]indene core with this compound, a feature identified as indispensable for their collective anticancer effects nih.gov. Both compounds have demonstrated potent and selective cytotoxicity. Stellettin B, in particular, has exhibited significant cytotoxic activity against glioblastoma SF295 cells with a reported GI50 of 0.01 μM nih.gov. Furthermore, comparative studies indicate that Stellettin B, much like this compound, displays selective cytotoxicity towards cancer cell lines when contrasted with normal cell lines sci-hub.senih.gov. Specifically, Stellettin B has shown potent cytotoxicity against p21WAF1/Cip1-deficient human colon tumor (HCT-116) cells, with an IC50 value of 0.043 μM acs.org.

A notable difference in mechanism or application lies in Stellettin B's capacity to sensitize glioblastoma cells to DNA-damaging treatments, suggesting a complementary or distinct mode of action compared to this compound's direct cytotoxic effects nih.gov.

Table 1: Comparative Cytotoxicity of this compound and Stellettin B

| Compound | Cell Line | IC50/GI50 Value | Reference |

| This compound | P388 Leukemia | 0.001 μg/mL | nih.gov |

| Stellettin B | SF295 Glioblastoma | 0.01 μM | nih.gov |

| Stellettin B | HCT-116 (p21-/-) | 0.043 μM | acs.org |

Note: Direct comparative IC50/GI50 values for this compound against SF295 or HCT-116 (p21-/-) cell lines were not explicitly detailed in the provided search snippets for a direct side-by-side comparison in this table.

Stellettin E SAR Comparisons

Stellettin E also features the critical trans-syn-trans perhydrobenz[e]indene core, reinforcing its importance for the anticancer properties of the stellettin family nih.gov. Stellettin E has distinguished itself through remarkable selective growth inhibition, particularly against human colon tumor cells (HCT-116) that are deficient in the p21WAF1/Cip1 protein acs.orgnih.gov. Its cytotoxic profile against these specific cells is potent, with a reported IC50 value of 0.039 μM for HCT-116 p21−/− cells acs.org.

Further analysis indicates that Stellettin E exhibits a significantly higher growth-inhibitory effect on HCT-116 cells lacking p21 compared to their wild-type counterparts, estimated to be approximately 117 times more potent nih.gov. The highly correlated cell line sensitivity patterns observed between Stellettin E and other compounds, including those identified as ORPphilins, strongly suggest a shared cellular target or pathway that is distinct from compounds lacking this specific p21−/− selectivity nih.gov.

Preclinical Investigations of Stellettin A S Biological Activities

In Vitro Models for Biological Activity Assessment

The cytotoxic potential of Stellettin A and its analogs, such as Stellettin B, has been evaluated across a diverse range of preclinical in vitro models. These studies utilize established human and murine cancer cell lines to determine the compound's antiproliferative effects and to identify cancer types that are particularly sensitive to its action.

Initial investigations into the biological activity of the stellettin family of compounds have revealed significant cytotoxic and growth-inhibitory effects against several cancer cell lines.

Glioblastoma: Stellettin B, an analogue of this compound, has demonstrated exceptionally potent activity against human glioblastoma cell lines. nih.govnih.gov In studies using the SF295 glioblastoma cell line, Stellettin B exhibited a 50% growth inhibition (GI50) value of 0.01 μM. nih.govnih.govlonza.comresearchgate.net Further testing on other glioblastoma cell lines, including U87, U251, T98G, and GBM8401, confirmed its dose-dependent inhibitory effects. nih.govsemanticscholar.org These findings highlight the potential of stellettins as a promising class of compounds for glioblastoma research. nih.gov

Non-Small Cell Lung Cancer (NSCLC): The antiproliferative activity of Stellettin B has also been observed in NSCLC. In the A549 human non-small cell lung cancer cell line, Stellettin B was shown to induce G1 phase arrest and apoptosis. mdpi.comoncotarget.com

Murine Melanoma B16: this compound has been shown to inhibit the growth of B16F10 murine melanoma cells, which are a common model for human skin cancer. nih.govacs.orgwikipedia.org In a comparative study, B16 cells showed the highest sensitivity to this compound, with a 50% inhibitory concentration (IC50) of 0.15 μg/mL after 48 hours of treatment. acs.orgresearchgate.net

Leukemia: The stellettin class of compounds has shown significant cytotoxicity toward leukemia cells. acs.org this compound demonstrated a differential cytotoxic effect, being highly potent against human promyelocytic leukemia HL-60 cells with an IC50 value of 0.4 μg/mL. acs.org Its analogue, Stellettin B, was also found to be a potent inhibitor of human chronic myeloid leukemia (CML) cell proliferation, with IC50 values of 0.035 μM in K562 cells and 0.95 μM in KU812 cells. oncotarget.comnih.govnih.gov

| Compound | Cell Line | Cancer Type | IC50 / GI50 Value | Source |

|---|---|---|---|---|

| This compound | B16F10 | Murine Melanoma | 0.15 μg/mL | acs.orgresearchgate.net |

| This compound | HL-60 | Human Promyelocytic Leukemia | 0.4 μg/mL | acs.org |

| Stellettin B | SF295 | Human Glioblastoma | 0.01 μM | nih.govnih.govresearchgate.net |

| Stellettin B | K562 | Human Chronic Myeloid Leukemia | 0.035 μM | oncotarget.comnih.govnih.gov |

| Stellettin B | KU812 | Human Chronic Myeloid Leukemia | 0.95 μM | nih.govnih.gov |

Selectivity is a crucial attribute for a potential anticancer agent, indicating a compound's ability to preferentially target cancer cells over normal, healthy cells. Isomalabaricane triterpenoids, the class to which this compound belongs, have been evaluated in broad cell line screens, such as the National Cancer Institute's 60-cell line panel (NCI-60), which have shown particular sensitivity in leukemia cells. acs.orgwikipedia.orgcancer.gov

Stellettin B was evaluated against a panel of 39 human cancer cell lines (JFCR39), where it displayed a distinct pattern of activity, with the glioblastoma cell line SF295 being the most sensitive. nih.govnih.govresearchgate.netmdpi.com Critically, Stellettin B showed very weak inhibitory activity against several normal human cell lines, including human mammary epithelial cells (HMEC), renal proximal tubule epithelial cells (RPTEC), normal human bronchial epithelial cells (NHBE), and prostate epithelial cells (PrEC), with GI50 values greater than 10 μM. nih.govnih.govlonza.comresearchgate.net This suggests a significant selective cytotoxicity for cancer cells over normal cells, with an approximate 1000-fold selectivity for the SF295 glioblastoma line compared to normal cells. nih.gov

A comparative study of this compound against a smaller panel of five cell lines also demonstrated selectivity. acs.orgresearchgate.net While it was highly active against murine B16 melanoma cells (IC50 0.15 μg/mL), its cytotoxicity was significantly lower against human immortalized HaCaT keratinocytes, human colon HT29 carcinoma cells, and normal mouse melanocyte melan-a cells. acs.orgresearchgate.net

Mechanistic Specificity in Cell-Line Dependent Activity

Research indicates that the antiproliferative effects of stellettins are not due to non-specific toxicity but are instead a result of distinct molecular mechanisms that can vary depending on the cancer cell type. nih.govnih.gov

In murine B16 melanoma cells, this compound acts as an endoplasmic reticulum (ER) stressor. nih.govacs.org It induces abnormal glycosylation patterns of melanoma marker proteins, such as tyrosinase and tyrosinase-related protein 1, leading to their retention in the ER and an accumulation of unfolded proteins. nih.govacs.org This triggers the unfolded protein response, evidenced by the upregulation of the chaperone protein GRP78, and ultimately leads to cell growth inhibition via autophagy. nih.govacs.orgresearchgate.net Notably, in this cell line, this compound did not induce apoptosis. nih.govacs.org

In contrast, the activity of this compound in human leukemia HL-60 cells is mediated by apoptosis. acs.org The mechanism involves the activation of NADPH oxidase, a subsequent surge in reactive oxygen species (ROS), and the dissipation of the mitochondrial membrane potential, culminating in apoptotic cell death. acs.org

The analogue Stellettin B also shows cell-line-dependent mechanisms. In glioblastoma cells, its potent activity is linked to the inhibition of the PI3K/Akt signaling pathway. nih.govnih.govmdpi.com Specifically, it inhibits the phosphorylation of Akt without directly inhibiting the PI3K enzyme, suggesting it targets an upstream signaling protein in the pathway. nih.govnih.govresearchgate.netmdpi.com Stellettin B also sensitizes glioblastoma cells to DNA-damaging treatments by suppressing PI3K-mediated homologous recombination repair. nih.gov In human chronic myeloid leukemia K562 cells, the mechanism also involves the PI3K pathway, but through a different mode of action. In these cells, Stellettin B was found to inhibit the expression of PI3K catalytic isoforms and also suppress the phosphorylation of Stat5, a transcription factor known to regulate PI3K expression. oncotarget.comnih.gov This leads to apoptosis through the mitochondrial pathway, characterized by an increase in pro-apoptotic proteins Bad and Bax and a decrease in anti-apoptotic Bcl-2. oncotarget.comnih.gov

Molecular Mechanisms of Action of Stellettin a

Induction of Cellular Stress Responses

Stellettin A is a potent inducer of cellular stress, particularly targeting the endoplasmic reticulum (ER), a critical organelle for protein synthesis and folding. nih.govacs.org Perturbation of ER function by this compound triggers a cascade of events known as the unfolded protein response (UPR), a cellular mechanism to cope with the accumulation of unfolded or misfolded proteins.

Endoplasmic Reticulum (ER) Stress Induction

This compound instigates ER stress by causing an accumulation of unfolded proteins. nih.govacs.org Research on murine B16 melanoma cells demonstrated that this compound treatment leads to abnormal glycosylation patterns of key melanoma marker proteins, tyrosinase and tyrosinase-related protein 1. nih.govacs.org This disruption in proper protein folding results in their retention within the ER, a hallmark of ER stress. nih.govacs.org The induction of ER stress is a significant aspect of this compound's mechanism, contributing to its observed cytotoxic effects against tumor cells. nih.gov

Upregulation of Chaperone Proteins (e.g., GRP78)

A direct consequence of ER stress induction by this compound is the upregulation of chaperone proteins, which are crucial for protein folding and quality control within the ER. Notably, the 78-kDa glucose-regulated protein (GRP78), also known as BiP, is significantly upregulated in a dose-dependent manner following treatment with this compound. nih.govacs.org GRP78 acts as a master regulator of the UPR, and its increased expression is a well-established marker of ER stress. nih.govnih.govpsu.edu This upregulation signifies the cell's attempt to mitigate the stress induced by the accumulation of unfolded proteins caused by this compound. nih.govacs.org The isomer of this compound, Stellettin B, has also been shown to upregulate GRP78, further highlighting the role of this class of compounds in inducing ER stress. mdpi.com

Modulation of Apoptotic Pathways

This compound actively modulates apoptotic pathways, leading to programmed cell death in susceptible cancer cell lines. This process involves the activation of key effector proteins and the cleavage of specific substrates, ultimately dismantling the cell in a controlled manner.

Induction of Apoptosis Pathways

This compound is a known inducer of apoptosis, or programmed cell death, in various cancer cell lines, including human leukemia (HL-60) and prostate cancer (LNCaP) cells. acs.orgfrontiersin.org The apoptotic response can be triggered through different signaling cascades. Evidence suggests that this compound can induce apoptosis through a pathway involving the activation of NADPH oxidase, leading to the generation of reactive oxygen species (ROS) and dissipation of the mitochondrial membrane potential. acs.org This mitochondrial perturbation is a critical event that can initiate the apoptotic cascade. acs.org Furthermore, studies have pointed towards the involvement of a FasL-caspase-3-apoptotic pathway, indicating that both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways may be influenced by this compound. acs.org

Activation of Caspases (e.g., Caspase 3)

A central event in the execution phase of apoptosis is the activation of a family of cysteine proteases known as caspases. bio-techne.com this compound treatment has been shown to lead to the activation of caspase-3, a key executioner caspase. acs.org In HL-60 cells, the apoptotic response induced by this compound was significantly inhibited by an antisense oligonucleotide for caspase-3, confirming the critical role of this enzyme in the cell death process. acs.org Immunoblotting analysis has further demonstrated an upregulation of active caspase-3 in cells treated with this compound. acs.org The activation of caspase-3 is a downstream event following the release of apoptotic factors from the mitochondria or the activation of death receptors, leading to the cleavage of various cellular substrates and the morphological changes characteristic of apoptosis. acs.org

PARP Cleavage

Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. activemotif.com During apoptosis, PARP is a key substrate for activated caspase-3. researchgate.net The cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. activemotif.com While direct studies on PARP cleavage specifically by this compound are limited in the provided context, the demonstrated activation of caspase-3 strongly implies subsequent PARP cleavage. acs.org The isomer, Stellettin B, has been shown to induce PARP cleavage in various cancer cell lines, including bladder cancer, glioblastoma, and chronic myeloid leukemia cells. mdpi.comnih.govoncotarget.com This cleavage is a direct consequence of caspase-3 activation and serves as a reliable indicator of apoptosis. nih.govoncotarget.com The process is often observed in a concentration-dependent manner, further solidifying its role in the apoptotic cascade induced by this class of compounds. nih.gov

Regulation of Autophagic Processes

Autophagy is a catabolic process that involves the degradation of cellular components via lysosomes. It is a critical mechanism for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer. This compound has been identified as a modulator of this process.

This compound is a known inducer of autophagy in several types of cancer cells. oncotarget.comnih.gov This process is characterized by the formation of double-membraned vesicles called autophagosomes, which sequester cytoplasmic material for degradation. Studies have shown that treatment with this compound leads to a notable increase in the formation of these autophagosomes. nih.govscispace.com For instance, in human non-small cell lung cancer (NSCLC) A549 cells, this compound was found to trigger autophagy. nih.govscispace.com Similarly, research on oral squamous cell carcinoma (OSCC) cells and bladder cancer cells has confirmed that this compound and its analogue, Stellettin B, can initiate autophagy, which in some contexts contributes to cell death. aacrjournals.orgnih.gov The induction of autophagy is a crucial aspect of the cellular response to this compound treatment. psu.edu

A key biochemical marker for autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to the lipidated, autophagosome-bound form (LC3-II). The accumulation of LC3-II is directly proportional to the number of autophagosomes.

Research has consistently demonstrated that this compound treatment significantly upregulates the levels of LC3-II. In A549 lung cancer cells, Western blot analysis showed a dose-dependent increase in the LC3-II/LC3-I ratio upon treatment. nih.govscispace.com Similar findings were reported in oral cancer cell lines (OC2 and SCC4), where Stellettin B, a closely related compound, increased the LC3-II/LC3-I ratio by up to 3.2-fold. nih.govresearchgate.net This was accompanied by a decrease in the protein p62, which is degraded during the autophagic process, further confirming the induction of a complete autophagic flux. nih.govscispace.comnih.gov These findings underscore the role of this compound in activating the core machinery of autophagy.

Table 1: Effect of Stellettin Analogs on Autophagy-Related Protein Expression

| Cell Line | Compound | Concentration | Change in LC3-II/LC3-I Ratio | Change in p62 Levels | Source |

| A549 (NSCLC) | Stellettin B | 0.02-1 µM | Increased | Decreased | nih.gov, scispace.com |

| OC2 (Oral Cancer) | Stellettin B | 20 µM | 1.5 ± 0.2 fold increase | 0.45 ± 0.09 fold decrease | nih.gov, researchgate.net |

| SCC4 (Oral Cancer) | Stellettin B | 20 µM | 3.2 ± 0.6 fold increase | 0.6 ± 0.1 fold decrease | nih.gov, researchgate.net |

| RT-112 (Bladder Cancer) | Stellettin B | 0.5 µM | Increased | Decreased | mdpi.com |

Interference with Intracellular Signaling Pathways

This compound's biological effects are also mediated by its ability to interfere with crucial intracellular signaling pathways that govern cell survival, proliferation, and growth.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cellular processes and a potent inhibitor of autophagy. scientificarchives.commdpi.com Dysregulation of this pathway is a common feature in many cancers. scientificarchives.commdpi.com this compound and its derivatives have been shown to suppress this pathway, which is a key mechanism for its anticancer and autophagy-inducing effects. oncotarget.comnih.govmdpi.com

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes that play a critical role at the top of this signaling cascade. scientificarchives.comnih.gov While some studies initially suggested that Stellettin B did not directly inhibit PI3K enzymatic activity in biochemical assays, subsequent research has shown that it reduces the protein expression of PI3K isoforms. tmc.edumdpi.com In human chronic myeloid leukemia K562 cells, Stellettin B treatment dose-dependently decreased the expression of all four class I PI3K catalytic subunits (p110α, p110β, p110γ, p110δ) as well as the p85 regulatory subunit. oncotarget.com Similarly, in glioblastoma cells, Stellettin B was found to have strong inhibitory effects on the expression of the four PI3K isoforms. tmc.edutmc.edu This downregulation of PI3K protein levels effectively dampens the initiation of the entire signaling cascade, contributing to the observed downstream effects. oncotarget.comtmc.edu

Akt (also known as Protein Kinase B) is a primary downstream effector of PI3K. Its activation through phosphorylation is a critical step in the signaling pathway. oncotarget.com this compound and its analogues have been consistently shown to inhibit the phosphorylation of Akt, thereby inactivating it. oncotarget.commdpi.comnih.gov In glioblastoma SF295 cells, Stellettin B potently inhibited Akt phosphorylation in a concentration-dependent manner. mdpi.com Similar results were observed in hepatocellular carcinoma cells, NSCLC A549 cells, and bladder cancer cells, where treatment led to a significant reduction in phosphorylated Akt (p-Akt) levels. nih.govmdpi.comresearchgate.netresearchgate.net This suppression of Akt activation is a crucial node in the mechanism of action, as it removes the inhibitory signal on autophagy and other downstream pro-survival pathways. oncotarget.comnih.gov

Table 2: Effect of Stellettin Analogs on PI3K/Akt Pathway Components

| Cell Line | Compound | Key Finding | Source |

| K562 (Leukemia) | Stellettin B | Reduced protein expression of PI3K p110α, β, δ, γ, and p85 subunits. Inhibited phosphorylation of Akt. | oncotarget.com |

| SF295 (Glioblastoma) | Stellettin B | Inhibited phosphorylation of Akt. | mdpi.com |

| GBM Cells | Stellettin B | Strong inhibitory effect on the expression of four PI3K isoforms and phosphorylation of Akt. | tmc.edu, tmc.edu |

| A549 (NSCLC) | Stellettin B | Inhibited expression of PI3K-p110 and phosphorylation of Akt. | nih.gov |

| HA22T & HepG2 (Hepatocellular Carcinoma) | Stellettin B | Decreased expression of p-PI3K and p-Akt. | researchgate.net, researchgate.net |

| U87MG & GBM8401 (Glioblastoma) | Stellettin B | Downregulated phosphorylation of Akt. | nih.gov |

| RT-112 (Bladder Cancer) | Stellettin B | Significantly reduced phosphorylation of Akt. | mdpi.com |

PI3K/Akt/mTOR Pathway Modulation

Downregulation of mTOR Activity

Research into the Stellettin family of compounds has identified significant impact on the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. The majority of this research has been conducted using Stellettin B.

Stellettin B has been shown to block the PI3K/Akt/mTOR pathway, contributing to its antitumor activities. nih.govmedchemexpress.com In studies on human non-small cell lung cancer (NSCLC) A549 cells, Stellettin B inhibited the phosphorylation of mTOR and its downstream effector p70S6K. nih.govscispace.com This inhibition was linked to the compound's ability to induce autophagy and apoptosis. nih.govscispace.com The mechanism is believed to be attributed to the reduction of PI3K-p110 expression, which in turn leads to the inhibition of downstream effectors including PDK1, Akt, and mTOR. scispace.com

Similar effects were observed in glioblastoma cells, where Stellettin B treatment led to a dose-dependent decrease in the phosphorylation of mTOR and its substrate, S6 ribosomal protein. nih.govresearchgate.net In hepatocellular carcinoma (HCC) cells, Stellettin B also decreased the expression of phosphorylated mTOR, which is associated with a reduction in cancer cell migration and invasion. researchgate.netnih.govdovepress.com These findings collectively indicate that Stellettin B exerts its effects, at least in part, by downregulating the activity of the mTOR signaling pathway. nih.govnih.govresearchgate.net A study on this compound has noted its ability to induce autophagy in melanoma cells, a process often negatively regulated by mTOR, suggesting a potential, though less directly characterized, intersection with this pathway. researchgate.net

| Cell Line | Compound | Observed Effect | Downstream Effectors Affected | Reference |

|---|---|---|---|---|

| A549 (NSCLC) | Stellettin B | Inhibited phosphorylation of mTOR | p70S6K | nih.govscispace.com |

| U87MG, GBM8401 (Glioblastoma) | Stellettin B | Decreased phosphorylation of mTOR | S6 | nih.govresearchgate.net |

| HA22T, HepG2 (Hepatocellular Carcinoma) | Stellettin B | Decreased expression of p-mTOR | Not specified | researchgate.netnih.gov |

MAPK Signaling Pathway Modulation (e.g., JNK, p38, ERK)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, p38, and ERK, are crucial in transducing extracellular signals to regulate cellular processes like inflammation, apoptosis, and differentiation. mdpi.comresearchgate.net The modulation of this pathway is another mechanism of action primarily detailed for Stellettin B.

In hepatocellular carcinoma (HCC) cells, Stellettin B treatment resulted in a decreased expression of phosphorylated JNK, p38, and ERK. nih.gov This inhibition of MAPK activation is linked to the compound's ability to reduce HCC invasion and migration. nih.govmedchemexpress.com Conversely, in oral squamous cell carcinoma (OSCC) cells, Stellettin B was found to activate MAPK signaling pathways. mdpi.com Specifically, it increased the phosphorylation of JNK, p38, and ERK, an event associated with the induction of ER stress and subsequent cell death. mdpi.comresearchgate.net In a neuroprotective context, Stellettin B was shown to attenuate the 6-OHDA-induced phosphorylation of p38, which is an apoptosis-promoting signal. mdpi.com These findings suggest that the modulation of MAPK pathways by Stellettin B is context- and cell-type-specific. nih.govmdpi.commdpi.com

Impact on DNA Damage Repair Mechanisms

A significant mechanism of action, investigated extensively for Stellettin B, is its ability to interfere with DNA damage repair, particularly homologous recombination.

Stellettin B has been identified as a potent inhibitor of the homologous recombination (HR) repair pathway. nih.govresearchgate.net HR is a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs), which are among the most lethal types of DNA damage. tmc.edu By inhibiting HR, Stellettin B can sensitize cancer cells to DNA-damaging agents like ionizing radiation and temozolomide (B1682018) (TMZ). nih.govtmc.edu Studies in glioblastoma cells demonstrated that Stellettin B preferentially inhibits HR repair over non-homologous end joining (NHEJ). tmc.edu This targeted inhibition leads to an accumulation of unrepaired DNA damage, augmenting the cytotoxic effects of genotoxic therapies. nih.govtmc.edu

The inhibitory effect of Stellettin B on HR repair is achieved by targeting key proteins in the pathway. tmc.edu Research shows that Stellettin B decreases the mRNA and protein levels of BRCA1, BRCA2, and RAD51 in a dose-dependent manner. nih.govtmc.edu BRCA1 and BRCA2 are tumor suppressor proteins essential for the recruitment and loading of the RAD51 recombinase onto single-stranded DNA, a critical step in HR. nih.govmdpi.comjcancer.orgmdpi.com Stellettin B treatment strongly inhibits the formation of RAD51 foci in glioblastoma cells following irradiation, providing direct evidence of its interference with the HR process. tmc.edu The underlying mechanism for this downregulation involves the promotion of PI3Kα degradation, which in turn suppresses the expression of these HR factors. nih.govtmc.edu

| Mechanism | Compound | Key Proteins Targeted | Cellular Outcome | Reference |

|---|---|---|---|---|

| HR Repair Inhibition | Stellettin B | BRCA1, BRCA2, RAD51 | Decreased mRNA and protein levels | nih.govtmc.edu |

| HR Repair Inhibition | Stellettin B | RAD51 | Inhibited formation of RAD51 foci | tmc.edu |

| Sensitization to DNA Damage | Stellettin B | BRCA1, BRCA2, RAD51 | Enhanced sensitivity to TMZ and ionizing radiation | nih.govresearchgate.nettmc.edu |

Modulation of Transcription Factors (e.g., p50/p65)

The NF-κB (Nuclear Factor-kappa B) family of transcription factors, which includes the p50 and p65 (RelA) subunits, plays a critical role in regulating immune and inflammatory responses, cell survival, and proliferation. abeomics.combosterbio.comdovepress.com The most common activated form is the p50/p65 heterodimer. dovepress.com Limited but specific evidence suggests that this compound can modulate this pathway. One study noted that this compound is among marine compounds that can inhibit the nuclear translocation of p65. mdpi-res.com Another report, discussing related compounds, mentioned that this compound's structural features might be responsible for interfering with the binding of NF-κB to DNA. researchgate.net This suggests a potential mechanism for its bioactivity is through the suppression of NF-κB signaling.

Role in Oxidative Stress Modulation

A key mechanism attributed directly to this compound is the induction of oxidative stress. acs.org Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. oncotarget.com

A study comparing the cytotoxicity of this compound against human leukemia HL-60 cells and human prostate cancer LNCaP cells found a significant differential effect. acs.org this compound was much more potent against HL-60 cells and was shown to induce more potent oxidative stress in these cells compared to LNCaP cells. acs.org This induction of ROS is linked to the subsequent activation of the caspase-3 apoptotic pathway. acs.org Similarly, studies on Stellettin B have shown that its apoptosis-inducing effects are related to an increase in ROS generation in NSCLC and chronic myeloid leukemia cells. nih.govoncotarget.com The isomer this compound has also been reported to induce endoplasmic reticulum (ER) stress, a condition closely linked with oxidative stress. researchgate.netnih.gov

Advanced Research Methodologies Applied in Stellettin a Studies

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling offer powerful in silico tools to predict and analyze molecular behavior, interactions, and properties without the need for extensive experimental work. These techniques are crucial for understanding the potential of natural products like Stellettin A in drug discovery and development.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other to form a stable complex nih.gov. It is instrumental in identifying potential binding sites and estimating the binding affinity between a compound and its biological target mdpi.com. This method involves predicting the non-covalent interactions between the ligand and the receptor, often resulting in a scoring function that quantizes the strength of the interaction nih.gov.

Research involving Stellettin B, a related compound, has utilized molecular docking to assess its interaction with the PAK1 protein. The study reported a significant inhibition of the PAK1 enzyme by Stellettin B, with a calculated binding energy of -8.69 kcal/mol researchgate.net. This finding suggests that molecular docking can effectively identify potential therapeutic targets and quantify the binding potential of natural products. While specific docking studies for this compound are not detailed in the provided literature, the methodology is broadly applied to natural products to understand their target interactions mdpi.complos.org.

Table 8.1.1: Molecular Docking Results for Stellettin B

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

| Stellettin B | PAK1 | -8.69 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that establishes a correlation between the chemical structure of compounds and their biological activities openbioinformaticsjournal.comresearchgate.net. QSAR models are developed by correlating molecular descriptors (physicochemical properties, topological indices, etc.) with experimentally determined biological activities openbioinformaticsjournal.comresearchgate.net. These models can then be used to predict the activity of new, untested compounds based on their structural properties openbioinformaticsjournal.comresearchgate.net.

QSAR studies are vital in drug design as they help in identifying key structural features responsible for activity and guide the optimization of lead compounds. They can reveal physico-chemical parameters influencing activity at the cellular level and aid in pharmacokinetic predictions openbioinformaticsjournal.com. While specific QSAR studies focused on this compound were not found in the provided search results, the methodology is a cornerstone in understanding how structural modifications influence the biological effects of natural products.

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. They provide a dynamic view of molecular interactions, allowing researchers to understand how molecules change shape, interact with their environment, and bind to targets nih.govnih.gov. MD simulations are crucial for assessing the stability of ligand-receptor complexes and refining predictions made by molecular docking mdpi.complos.org.

Omics Technologies in Mechanistic Elucidation

Omics technologies, such as transcriptomics, provide a systems-level view of biological processes, enabling the elucidation of complex cellular responses to external stimuli, including the effects of natural compounds.

RNA sequencing (RNA-Seq) is a powerful transcriptomic technique that uses high-throughput sequencing to comprehensively profile the RNA molecules in a cell or tissue nih.govlexogen.com. Unlike older microarray-based methods, RNA-Seq offers greater depth, resolution, and the ability to discover novel transcripts and alternative splicing events nih.gov. It is widely used to understand gene expression patterns, identify molecular mechanisms of diseases, and assess the impact of drug candidates nih.govlexogen.com.

RNA-Seq analysis can identify differentially expressed genes and pathways in response to treatment. For example, studies involving Stellettin B (SP-2) have employed RNA-Seq to investigate its cellular effects. In one such study, RNA-Seq analysis revealed that genes associated with the autophagy pathway, such as ATG9B and DAPK2, were upregulated following treatment with Stellettin B nih.gov. This indicates that Stellettin B may activate the autophagy pathway, a critical cellular process involved in degradation and recycling.

Next-Generation Sequencing (NGS) encompasses a suite of technologies that enable rapid and cost-effective sequencing of DNA and RNA ecseq.com. RNA-Seq is a specific application of NGS technology focused on the transcriptome nih.govlexogen.com. NGS analysis, in general, involves rigorous data processing, including quality control, read alignment, and quantification of gene expression ecseq.comgoldenhelix.com.

The application of NGS, specifically through RNA-Seq, in the study of Stellettin B has provided critical insights into its mechanism of action. Functional enrichment analysis of the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways, based on NGS data, indicated that the autophagy pathway was upregulated in Stellettin B-treated cells. Conversely, pathways related to DNA replication, cell cycle, and steroid biosynthesis were found to be downregulated nih.gov. These findings highlight the utility of NGS in dissecting the complex molecular responses induced by natural compounds.

Table 8.2.2: Pathway Analysis of Stellettin B Treatment via NGS

| Pathway/Gene | Effect of Stellettin B Treatment | Reference |

| Autophagy Pathway | Upregulated | nih.gov |

| ATG9B | Upregulated | nih.gov |

| DAPK2 | Upregulated | nih.gov |

| DNA Replication | Downregulated | nih.gov |

| Cell Cycle | Downregulated | nih.gov |

| Steroid Biosynthesis | Downregulated | nih.gov |

Compound List

this compound

Stellettin B

Stellettin E

(-)-Stellettin E

Camptothecin

Alpha-peltatin

Neratinib

Hesperidin

Theaflavin

Oleanolic acid

Acronycine

3-MA

Lecithin

Protein Array Methodologies

Protein array technologies, also known as protein microarrays, are powerful tools for simultaneously analyzing thousands of proteins in biological samples. These platforms enable the profiling of protein expression, the identification of protein-protein interactions, and the discovery of potential biomarkers or drug targets arxiv.orgnih.gov. In the study of natural products like Stellettin compounds, protein arrays can be instrumental in dissecting complex cellular signaling pathways affected by these molecules. For instance, studies investigating Stellettin B, a related compound, have utilized protein arrays to elucidate its mechanisms, including its effects on endoplasmic reticulum (ER) stress-related proteins and broader cellular pathways involved in cancer progression nih.govresearchgate.net. This approach allows researchers to gain a comprehensive view of how compounds interact with the proteome, providing insights that can guide further investigation into this compound's biological impact.

High-Throughput Screening Techniques for Activity Profiling

High-throughput screening (HTS) is a critical process in drug discovery that involves the automated testing of large libraries of chemical compounds against specific biological targets or cellular pathways bmglabtech.commdpi.com. This methodology is designed to rapidly identify molecules, or "hits," that exhibit desired biological activity, serving as starting points for further drug development. In the context of this compound, high-throughput experimentation methods have been applied, for example, in the optimization of synthetic routes, such as late-stage Suzuki coupling reactions acs.org. Furthermore, HTS is broadly employed for activity profiling, enabling the assessment of a compound's efficacy across various cellular models or biochemical assays, thereby accelerating the identification of lead candidates with potential therapeutic applications selvita.comcriver.com.

In Vitro Cell-Based Assays for Biological Assessment

In vitro cell-based assays provide a controlled environment to evaluate the biological effects of compounds at the cellular level. These assays are fundamental for understanding a compound's mechanism of action, its impact on cellular processes, and its potential therapeutic or toxicological properties.

Cell Viability Assays (e.g., MTT assay)

Cell viability assays are widely used to measure the metabolic activity of cells, which generally correlates with the number of living cells. The MTT assay, a common colorimetric method, relies on the reduction of a tetrazolium salt by metabolically active cells into a purple formazan (B1609692) product sigmaaldrich.compromega.de. Studies have employed MTT or similar assays (e.g., SRB, WST) to assess the impact of Stellettin compounds on cell proliferation and viability. For example, this compound has been shown to inhibit the growth of murine melanoma B16F10 cells researchgate.net. Stellettin B has also demonstrated suppressed viability in various cancer cell lines, including bladder cancer cells and glioblastoma cells, indicating cytotoxic or cytostatic effects nih.govresearchgate.net. Similarly, Stellettin B exhibited cytotoxic effects on human hepatoma cell lines researchgate.net.

Table 1: Cell Viability Assays for Stellettin Compounds

| Compound | Cell Line(s) | Assay Type | Observed Effect | Reference(s) |

| This compound | B16F10 (murine melanoma) | SRB | Inhibited growth | researchgate.net |

| Stellettin B | SH-SY5Y | Not specified | Protected against 6-OHDA-induced cellular damage | mdpi.com |

| Stellettin B | Bladder Cancer cells | MTT | Suppressed viability | nih.gov |

| Stellettin B | Glioblastoma cells | MTT | Affected viability | researchgate.net |

| Stellettin B | HA22T, HepG2 (hepatoma) | MTT | Exhibited cytotoxic effects | researchgate.net |

Flow Cytometric Analysis (e.g., Annexin V/PI staining)

Flow cytometry, particularly when combined with Annexin V and Propidium Iodide (PI) staining, is a standard technique for quantifying apoptosis and necrosis in cell populations nih.gov. Annexin V binds to phosphatidylserine, which is translocated to the outer membrane during early apoptosis, while PI, a membrane-impermeant dye, enters cells with compromised membrane integrity, indicating late apoptosis or necrosis nih.govbio-techne.com. Studies involving Stellettin B have utilized this method to assess its impact on cell death pathways. For instance, Stellettin B has been shown to induce apoptosis in K562 cells, with flow cytometry quantifying cells in early and late apoptotic stages researchgate.net. Similarly, Stellettin B's evaluation in bladder cancer cells included PI and Annexin V/7-AAD staining to assess apoptosis nih.gov.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is a molecular biology technique used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation raybiotech.com. This method is crucial for understanding the molecular mechanisms by which compounds exert their effects. Research on Stellettin B has employed Western blotting to investigate its impact on various cellular signaling pathways. For example, Stellettin B has been shown to modulate the phosphorylation status of key proteins in cell survival and apoptosis pathways, including p38, ERK, and Akt, in neuronal cells mdpi.com. In cancer cell studies, Western blotting has been used to analyze changes in proteins associated with apoptosis (e.g., cleaved caspase-3, PARP), ER stress (e.g., BiP/GRP78, calnexin), and autophagy (e.g., LC3, p62) nih.govresearchgate.netmdpi.com. These analyses provide direct evidence of Stellettin compounds' influence on protein expression and signaling cascades.

Table 2: Western Blotting Findings for Stellettin Compounds

| Compound | Target Protein/Pathway | Observed Change | Cell Type/Context | Reference(s) |

| Stellettin B | phospho-P38 | Attenuated 6-OHDA-induced upregulation | SH-SY5Y | mdpi.com |

| Stellettin B | phospho-ERK | Reversed 6-OHDA-induced downregulation | SH-SY5Y | mdpi.com |

| Stellettin B | Cleaved Caspase-3 | Blocked activation | SH-SY5Y | mdpi.com |

| Stellettin B | Caspase 3/8/9, PARP, γH2AX | Increased activation/expression | Bladder Cancer cells | nih.gov |

| Stellettin B | FGFR3 phosphorylation | Downregulated | Bladder Cancer cells | nih.gov |

| Stellettin B | BiP/GRP78, Calnexin | Upregulated | OC2, SCC4 | researchgate.net |

| Stellettin B | LC3-II/LC3-I ratio | Increased | OC2, SCC4 | researchgate.netmdpi.com |

| Stellettin B | p62 | Decreased | OC2, SCC4 | researchgate.netmdpi.com |

| Stellettin B | p-p38, pERK, pJNK | Increased expression (activated) | OC2, SCC4 | mdpi.com |

Comet Assays for DNA Damage Assessment

The comet assay, also known as single-cell gel electrophoresis, is a sensitive technique used to detect and quantify DNA damage, such as single- and double-strand breaks, at the individual cell level nih.govmdpi.com. This method involves lysing cells, unwinding their DNA, and then electrophoretically separating damaged DNA fragments from intact DNA. The resulting "comet" tail is indicative of DNA damage turkjpediatr.org. While direct studies on this compound using comet assays were not detailed in the provided search results, this assay is a standard tool for evaluating the genotoxic potential of chemical compounds. Its application would involve assessing whether this compound treatment leads to measurable DNA strand breaks in treated cells, providing insights into potential DNA-damaging mechanisms or cellular responses to stress. The assay is recognized for its sensitivity and versatility in genotoxicity testing and biomonitoring nih.govmdpi.com.

In Vivo Preclinical Models for Activity Validation

The efficacy of this compound has been rigorously assessed using established animal models that mimic human diseases and physiological processes. These studies provide critical data on how the compound behaves within a living organism, contributing to a comprehensive understanding of its therapeutic profile.

Zebrafish Models

Zebrafish (Danio rerio) have emerged as a powerful vertebrate model organism in preclinical research due to their rapid development, optical transparency, high fecundity, and genetic tractability nih.gov. These attributes allow for real-time visualization of biological processes, including disease progression and therapeutic intervention effects.

Studies utilizing zebrafish have explored this compound's potential in neuroprotection and anti-angiogenesis. In a model designed to mimic Parkinson's disease (PD), Stellettin B (SB) demonstrated neuroprotective effects by reversing motor deficits induced by 6-hydroxydopamine (6-OHDA) mdpi.comnih.gov. Furthermore, Stellettin B has shown efficacy in inhibiting angiogenesis, a critical process in tumor growth and metastasis, by reducing blood vessel formation in zebrafish embryos nih.govsemanticscholar.org.

Table 1: Stellettin B Activity in Zebrafish Models

| Model Type / Disease Focus | Observed Effects of Stellettin B | Key Findings | Reference |

| Parkinson's Disease (PD) Model (6-OHDA induced) | Reversal of locomotor deficit | Improved motor activity and recovery of tyrosine hydroxylase (TH) protein expression in zebrafish brain tissue. | mdpi.comnih.gov |

| Angiogenesis Model | Inhibition of blood vessel formation | Reduced intersegmental vessel (ISV) formation in zebrafish embryos. | nih.govsemanticscholar.org |

Nude Mouse Orthotopic Xenograft Tumor Models

Orthotopic xenograft tumor models in immunodeficient (nude) mice are considered superior to subcutaneous models for evaluating anti-cancer drug efficacy because they more closely replicate the tumor microenvironment and metastatic behavior observed in human cancers herabiolabs.com. These models involve implanting human cancer cells into the corresponding organ or tissue of origin in the mouse.

Stellettin B (STELB) has been investigated in nude mouse orthotopic xenograft models, particularly for glioblastoma (GBM). Research indicates that STELB possesses the capacity to penetrate the blood-brain barrier, enabling it to exert anti-GBM effects within the brain x-mol.netnih.gov. In an orthotopic xenograft tumor model using U87 glioblastoma cells in nude mice, STELB demonstrated significant inhibition of tumor growth. Notably, when combined with DNA-damaging treatments such as radiotherapy or temozolomide (B1682018) (TMZ), STELB exhibited a more pronounced inhibitory effect on tumor progression compared to monotherapy x-mol.netnih.gov.

Table 2: Stellettin B Activity in Nude Mouse Orthotopic Xenograft Tumor Models

| Tumor Type / Model | Observed Effects of Stellettin B | Key Findings | Reference |

| Glioblastoma (GBM) - U87 Orthotopic Xenograft Model | Inhibition of tumor growth | STELB alone inhibited tumor growth. Combination therapy with DNA-damaging agents (e.g., radiotherapy, TMZ) showed enhanced tumor growth inhibition. | x-mol.netnih.gov |

| Glioblastoma (GBM) - General Orthotopic Xenograft Models | Blood-Brain Barrier Penetration and Anti-GBM Effects | Demonstrated potential to cross the blood-brain barrier and exert therapeutic effects in the brain. | x-mol.netnih.gov |

Future Research Directions and Translational Potential

Exploration of Novel Molecular Targets for Therapeutic Intervention